Cetyl dimethicone copolyol
Description
Properties
CAS No. |
145686-34-6 |
|---|---|
Molecular Formula |
C8H13NO2 |
Origin of Product |
United States |
Synthesis and Polymerization Methodologies for Cetyl Dimethicone Copolyol
Fundamental Polymerization Mechanisms of Silicone Copolymers
The creation of silicone copolymers like cetyl dimethicone copolyol relies on two principal polymerization strategies: the formation of the siloxane backbone and the subsequent or concurrent grafting of side chains.
Siloxane Backbone Formation
The foundation of this compound is its polysiloxane backbone, which is primarily synthesized through two methods:
Ring-Opening Polymerization (ROP): This is a common industrial method for producing high molecular weight linear polysiloxanes. gelest.com It involves the cleavage of the Si-O-Si bonds within cyclic siloxane monomers, such as octamethylcyclotetrasiloxane (B44751) (D4), and their subsequent reformation into a linear polymer chain. gelest.comvot.pl The polymerization can be initiated by either anionic or cationic catalysts. gelest.comfiveable.me Anionic ROP, often initiated by strong bases like potassium hydroxide, allows for good control over the molecular weight and can be used to create polymers with a narrow molecular weight distribution. gelest.comnih.gov Cationic ROP, on the other hand, is typically catalyzed by strong acids. fiveable.mevot.pl
Condensation Polymerization: This method involves the reaction between silanols (compounds with Si-OH groups) or silanol-terminated oligomers. fiveable.me Water is eliminated as a byproduct, leading to the formation of siloxane bonds (Si-O-Si). fiveable.me This process can be used to create a variety of silicone polymers, but controlling the molecular weight and architecture can be more challenging than with ROP. gelest.com
Polyoxyalkylene Side Chain Grafting
To create the "copolyol" functionality, polyoxyalkylene (typically polyethylene (B3416737) glycol or polypropylene (B1209903) glycol) side chains are grafted onto the siloxane backbone. google.comscispace.com The most prevalent method for achieving this is hydrosilylation . This reaction involves the addition of a silicon-hydride (Si-H) bond across an unsaturated carbon-carbon double bond, such as an allyl group at the end of a polyether chain. mdpi.comresearchgate.net This process is typically catalyzed by platinum-based catalysts, such as Karstedt's catalyst. mdpi.comresearchgate.netheraeus-precious-metals.com The reaction is highly efficient and allows for precise control over the placement and density of the grafted side chains. nih.govnih.gov
Advanced Synthetic Approaches and Catalysis
The synthesis of this compound benefits from advanced synthetic techniques and a variety of catalysts to control the reaction and the final properties of the polymer.
Hydrosilylation is a key reaction in the synthesis of this compound, and it is most commonly catalyzed by platinum-based complexes. mdpi.comnih.gov Karstedt's catalyst, a platinum(0) complex, is widely used due to its high activity and solubility in silicone systems. researchgate.netheraeus-precious-metals.com Other platinum catalysts, such as Ashby's and Lamoreaux's catalysts, are also employed, each offering different advantages in terms of reactivity and stability at various temperatures. heraeus-precious-metals.com For specialized applications, UV-curable catalysts can be used, allowing for crosslinking at room temperature. heraeus-precious-metals.com
In addition to platinum catalysts, other transition metal complexes, including those of rhodium and iridium, can also catalyze hydrosilylation, although they are less common in industrial applications. researchgate.net The choice of catalyst can influence not only the reaction rate but also the occurrence of side reactions, such as isomerization of the alkene. mdpi.com
Recent advancements also include the use of organocatalysts, such as guanidines, for the ring-opening polymerization of cyclosiloxanes. rsc.org These catalysts can offer better control over the polymerization process and lead to polymers with well-defined terminal structures and narrow molar-mass dispersity. rsc.org
Control of Molecular Architecture and Polydispersity
Influence of Monomer Stoichiometry
The ratio of the different monomers used in the synthesis plays a crucial role in determining the final structure and properties of the copolymer. The stoichiometry of cyclosiloxane monomers to the end-capping agents in ROP, for instance, directly influences the average molecular weight of the polysiloxane backbone. nih.gov
In the subsequent grafting step, the molar ratio of the Si-H functional siloxane to the allyl-terminated polyethers and cetyl groups determines the graft density. nih.govnih.gov By carefully controlling this ratio, it is possible to tailor the balance between the hydrophobic silicone and cetyl components and the hydrophilic polyether side chains, thereby controlling the emulsifying and sensory properties of the final product. nih.gov
Regulation of Terminal Group Functionality
This control over terminal functionality is particularly important for creating well-defined block copolymers or for subsequent reactions to further modify the polymer. nih.govoclc.org For instance, vinyl-terminated polysiloxanes can be used in hydrosilylation reactions to create crosslinked networks or to attach other functional molecules. nih.govresearchgate.net
Molecular Structure and Conformation in Solution and at Interfaces
Structural Characterization of Comb Copolymers
Cetyl dimethicone copolyol is classified as a comb or graft copolymer. This structure consists of a flexible main chain, or "backbone," of polydimethylsiloxane (B3030410) (PDMS), from which different side chains are appended in a pendant-like fashion. topwinsilicone.com The general formula for such a rake-type silicone polyether can be represented as Me₃SiO(Me₂SiO)ₓ(RMeSiO)ᵧSiMe₃, where 'Me' is a methyl group. topwinsilicone.com
In the case of this compound, the 'R' groups are a mix of two distinct types of side chains:
Hydrophobic Alkyl Chains: Long, sixteen-carbon cetyl groups (C₁₆H₃₃) that are oil-soluble (lipophilic).
Hydrophilic Polyether Chains: Polyoxyalkylene chains, typically composed of ethylene (B1197577) oxide (EO) and/or propylene (B89431) oxide (PO) units. These groups are water-soluble (hydrophilic). topwinsilicone.comnih.gov
This combination of a flexible, hydrophobic siloxane backbone and lipophilic cetyl side chains with hydrophilic polyether side chains gives the molecule its amphiphilic nature. The physical, chemical, and surface properties of the copolymer are determined by the molecular weight of the PDMS backbone and the ratio and length of the different side chains (the x/y ratio). topwinsilicone.com The linkage between the polysiloxane backbone and the polyether side chains is typically a hydrolytically stable silicon-carbon (Si-C) bond, which imparts durability to the molecule. topwinsilicone.com
| Parameter | Description | Influence on Properties |
|---|---|---|
| Backbone Length (DP of PDMS) | The number of dimethylsiloxane units in the main polymer chain. | Affects overall molecular weight, viscosity, and film-forming capabilities. |
| Side Chain Length (DP of Grafts) | The length of the cetyl and polyether side chains. | Determines the balance of hydrophilic and lipophilic properties (HLB value). |
| Grafting Density | The frequency at which side chains are attached to the backbone. | Impacts intramolecular density, chain conformation, and steric hindrance at interfaces. rsc.org |
Conformational Dynamics of this compound Chains
The behavior of a this compound molecule in solution is governed by the principles of polymer physics, particularly the dynamics of comb-like polymers. rsc.org The polysiloxane backbone is known for its exceptional flexibility due to the low rotational energy barrier of the Si-O-Si bonds. However, the presence of numerous bulky side chains imposes significant steric constraints.
In an aqueous solution , the molecule will adopt a conformation to shield its hydrophobic PDMS backbone and cetyl groups from the water. This can lead to intramolecular aggregation, forming unimolecular micelles where the hydrophilic polyether chains are exposed to the water while the hydrophobic parts form a core.
In a non-polar (oil) solvent , the opposite occurs. The cetyl and PDMS parts will be solvated, while the hydrophilic polyether chains will collapse inward to minimize unfavorable interactions with the solvent.
Molecular dynamics simulations on similar polysiloxane systems have shown that interactions between side groups can determine the equilibrium population of conformations and the dynamics of conformational transitions. nih.gov The unique structure of comb polymers, with a linear backbone and crowded side chains, leads to reduced interchain entanglement compared to linear polymers of similar molecular weight. rsc.org This results in properties like lower intrinsic viscosity than would be expected for a linear polymer of the same mass, a characteristic feature of molecules with increased intramolecular density. mdpi.com
Interfacial Orientation and Packing Phenomena
As an amphiphilic molecule, this compound naturally migrates to and adsorbs at interfaces, such as the boundary between oil and water or air and water. At these interfaces, the molecules arrange themselves in a specific orientation to minimize interfacial energy. nih.gov
The hydrophobic PDMS backbone and the lipophilic cetyl chains anchor themselves in the non-polar phase (e.g., oil), while the hydrophilic polyether "tails" extend into the polar phase (e.g., water). nih.gov This orientation creates a molecular film at the interface that bridges the two immiscible phases, which is the fundamental mechanism of emulsification.
The packing of these molecules at the interface is influenced by their structural parameters. The density of the interfacial film depends on the grafting density and the size of the side chains. Research on other silicone polyethers has shown that if the polyether chains are excessively long relative to the siloxane anchor, they can disrupt the formation of a closely packed film at the surface. researchgate.net The conformational flexibility of the PDMS backbone allows the molecule to spread effectively at the interface, while the side chains dictate the thickness and density of the resulting film. This behavior is analogous to other branched copolymers which are known to spontaneously segregate to surfaces and rearrange their conformation when in contact with a different medium (e.g., water) to minimize surface energy. nih.gov
A primary function of this compound is its ability to act as a surfactant, which involves significantly reducing the surface tension of a liquid or the interfacial tension between two liquids. Silicone-based surfactants are known to be highly efficient in this regard.
By adsorbing at the air-water or oil-water interface, the molecules disrupt the cohesive energy between the water molecules at the surface. This leads to a marked decrease in surface tension. Studies on various polyether-modified silicone surfactants show they can lower the surface tension of water from its normal value of ~72 mN/m to values in the range of 20-37 mN/m. researchgate.netresearchgate.net This high surface activity is a key attribute that makes them effective emulsifiers, wetting agents, and foam stabilizers. The specific value for the final surface tension depends on the copolymer's structure, particularly the ratio of the hydrophobic siloxane component to the hydrophilic polyether component. researchgate.net
| Liquid | Typical Surface Tension (mN/m at ~25°C) |
|---|---|
| Water | 72.0 |
| Aqueous Solution with Fatty Surfactant (e.g., SLES) | ~32.0 |
| Aqueous Solution with Dimethicone Copolyol | 20.0 - 37.0 researchgate.netresearchgate.net |
This compound also adsorbs onto solid surfaces, a phenomenon critical to its function in many personal care products. The adsorption process at a solid-liquid interface is driven by the reduction in surface free energy. The nature of the adsorption depends on the properties of the solid surface and the liquid medium.
On a hydrophobic surface (e.g., skin lipids, treated pigments), the hydrophobic PDMS backbone and cetyl groups will preferentially adsorb, creating a smooth, lubricious silicone film.
On a hydrophilic surface (e.g., a silica (B1680970) particle in an oil-based formulation), the hydrophilic polyether chains may adsorb, orienting the molecule with the silicone portion facing away from the surface.
The amount of material adsorbed onto a surface typically increases with its concentration in the bulk solution until a plateau is reached, corresponding to the formation of a saturated monolayer (or sometimes multilayer) film. This relationship is often described by adsorption isotherms, such as the Langmuir or Szyszkowski-Langmuir models, which relate the amount of adsorbed substance to its concentration in the solution. redalyc.org Studies on the adsorption of other copolymers onto solid surfaces have shown that the thickness and properties of the adsorbed layer can be influenced by external factors like temperature. researchgate.net
Interfacial Science and Emulsion Stabilization Mechanisms
Theoretical Frameworks of Emulsification with Polymeric Surfactants
The emulsification properties of cetyl dimethicone copolyol are primarily governed by the principles of steric stabilization, a mechanism characteristic of polymeric surfactants. This mechanism is particularly crucial in systems where electrostatic repulsion is minimal.
Steric stabilization is a process that prevents the aggregation of colloidal particles by covering them with polymer chains that dissolve in the surrounding medium fiveable.mebyk.com. In the context of emulsions stabilized by this compound, the silicone backbone of the molecule acts as an anchor, adsorbing at the surface of the dispersed phase particles. The cetyl group enhances its lipophilic character, ensuring strong anchoring in the oil phase for W/O emulsions.
The polyoxyalkylene (polyether) side chains are soluble in the continuous phase and extend away from the particle surface, forming a protective layer . When two droplets approach each other, the overlap of these polymer layers leads to an increase in the local concentration of the polymer chains. This creates an osmotic pressure that draws solvent into the region between the particles, forcing them apart and thus preventing flocculation and coalescence byk.com. For effective steric stabilization, the polymer layer must be sufficiently thick and dense, which is achieved by the molecular architecture of this compound fiveable.me.
This compound is a key lipophilic emulsifier in the formulation of stable water-in-oil-in-water (W/O/W) multiple emulsions researchgate.netnih.gov. These complex systems consist of small water droplets dispersed within larger oil droplets, which are then dispersed in a continuous aqueous phase. The stability of such emulsions is a significant challenge due to their inherent thermodynamic instability researchgate.net.
In a typical two-step emulsification process, this compound is used in the first step to form the primary water-in-oil (W/O) emulsion. Its role is to stabilize the small inner water droplets against coalescence within the oil phase. Subsequently, a hydrophilic emulsifier is used in the second step to disperse the primary W/O emulsion into the outer aqueous phase to form the final W/O/W emulsion nih.govresearchgate.net.
Research has demonstrated that the concentration of this compound is a critical factor in the stability of W/O/W emulsions. A study on cosmetic multiple emulsions found that a formulation containing 2.4% this compound, in combination with 0.8% of the hydrophilic emulsifier polysorbate 80 and 13.6% paraffin (B1166041) oil, resulted in a stable W/O/W emulsion researchgate.netnih.gov. The stability of these systems can be further enhanced by the addition of a gelling agent to the external aqueous phase researchgate.netnih.gov.
Below is a data table summarizing a stable W/O/W emulsion formulation utilizing this compound.
| Ingredient | Concentration (% w/w) | Role |
|---|---|---|
| Paraffin Oil | 13.6 | Oil Phase |
| This compound | 2.4 | Lipophilic Emulsifier |
| Polysorbate 80 | 0.8 | Hydrophilic Emulsifier |
| Water | q.s. to 100 | Aqueous Phase |
Formation and Properties of Interfacial Films
The stability of an emulsion is intrinsically linked to the properties of the interfacial film formed by the emulsifier at the oil-water interface. This compound, with its polymeric nature, forms a robust and viscoelastic film that acts as a physical barrier to prevent the coalescence of dispersed droplets who.intatamanchemicals.com. The dimethicone backbone provides a strong anchor at the interface, while the cetyl group enhances its affinity for the oil phase atamanchemicals.com.
Influence of Compositional Variables on Emulsion Systems
The stability and physical properties of emulsions stabilized by this compound are significantly influenced by the composition of both the aqueous and oil phases.
The addition of electrolytes to the aqueous phase of a water-in-oil emulsion can have a profound effect on its stability. In emulsions stabilized by this compound, increasing the electrolyte concentration in the internal aqueous phase has been shown to enhance emulsion stability koreascience.krresearchgate.net. This phenomenon is attributed to a reduction in the attractive forces, specifically van der Waals forces, between the dispersed water droplets koreascience.krresearchgate.net.
One study investigating W/O high internal phase emulsions (HIPEs) stabilized by this compound found that increasing the electrolyte concentration led to a decrease in the refractive index difference between the oil and water phases. This, in turn, reduced the attractive forces between the water droplets, leading to less coalescence and improved emulsion stability koreascience.krresearchgate.net. The presence of electrolytes can also enhance the adsorption of the emulsifier at the interface, further contributing to a more stable system nih.gov.
The following table illustrates the general effect of electrolyte concentration on the stability of W/O emulsions.
| Electrolyte Concentration | Attractive Forces Between Droplets | Emulsion Stability |
|---|---|---|
| Low | Higher | Lower |
| High | Lower | Higher |
In the case of W/O emulsions stabilized by this compound, an increase in the polarity of the oil phase has been observed to increase the consistency of the emulsion koreascience.krresearchgate.net. However, highly polar oils can be more challenging to emulsify and may require higher concentrations of emulsifiers with an appropriate hydrophilic-lipophilic balance (HLB) to achieve long-term stability cosmetic-ingredients.co.za. The use of a polymeric, polyfunctional emulsifier like this compound can be advantageous in such systems due to its robust interfacial activity cosmetic-ingredients.co.za. The choice of oil can also affect the viscosity of the emulsion, with higher viscosity oils generally contributing to greater stability by impeding droplet movement and coalescence nih.gov.
Water Phase Volume Fraction and Droplet Coalescence
The volume fraction of the internal water phase is a critical parameter that significantly influences the stability of water-in-oil (W/O) emulsions stabilized by this compound, with a direct impact on the rate of droplet coalescence. The relationship is complex, as increasing the water content introduces competing effects on the emulsion's microstructure and rheology.
Research into W/O emulsions formulated with this compound has shown that as the concentration of the dispersed aqueous phase increases, the number of water droplets per unit volume rises, decreasing the average distance between them nih.gov. This increased proximity of droplets can lead to enhanced stability up to a certain threshold. One study observed that when the dispersed phase concentration was relatively high, the emulsion's viscosity increased rapidly, and the average droplet size of the emulsion decreased researchgate.net. This behavior suggests that at higher internal phase volumes, the droplets become more tightly packed, which can sterically hinder their movement and subsequent coalescence, leading to a more stable system. For instance, a stable W/O emulsion was successfully formulated with a high water content of 75%, using 4% this compound as the emulsifier who.int.
However, this stabilizing effect is not limitless and is particularly critical in high internal phase emulsions (HIPEs), where the internal phase exceeds 74% of the total volume. In W/O HIPEs stabilized with this compound, the primary mechanism of breakdown is the coalescence of the deformed water droplets researchgate.net. The stability in these concentrated systems can be evaluated by monitoring rheological properties. A key indicator is the complex modulus (G*), which measures the viscoelasticity of the emulsion. The change in the complex modulus as a function of the water phase volume fraction can reveal the emulsion's resistance to coalescence researchgate.net. A more significant increase in the complex modulus with a rising water phase volume fraction is indicative of greater coalescence and a less consistent, less stable emulsion structure researchgate.net.
When the water phase volume fraction is increased beyond an optimal point for a given concentration of this compound, the total interfacial area that must be stabilized expands. If the emulsifier concentration is insufficient to adequately cover this larger surface area, the droplets become poorly protected, leading to an increased frequency of coalescence and ultimately, emulsion instability ssu.ac.ir. This can manifest as an increase in average droplet size over time as smaller droplets merge to form larger ones nih.govnih.govresearchgate.net.
The interplay between water phase volume fraction and key emulsion properties is summarized in the detailed research findings below.
| Parameter | Observation with Increasing Water Phase Volume Fraction | Scientific Rationale |
| Viscosity | Viscosity generally increases, often rapidly at higher concentrations. nih.govresearchgate.net | The increased number of dispersed droplets restricts flow and enhances intermolecular friction within the continuous phase. |
| Droplet Size | Can decrease initially due to tighter packing and restricted movement. researchgate.net | At a certain threshold, droplet size may increase significantly due to insufficient emulsifier coverage, leading to coalescence. nih.gov |
| Coalescence | In High Internal Phase Emulsions (HIPEs), coalescence of deformed water droplets is the main cause of instability. researchgate.net | A steeper slope in the plot of complex modulus vs. water phase volume fraction indicates a higher degree of coalescence. researchgate.net |
| Overall Stability | Stability can be enhanced up to an optimal water-to-emulsifier ratio. who.int | Beyond the optimal ratio, stability decreases as the emulsifier can no longer stabilize the expanded interfacial area, promoting coalescence. ssu.ac.ir |
Rheological Behavior and Viscoelastic Properties of Cetyl Dimethicone Copolyol Containing Systems
Non-Newtonian Flow Characteristics (e.g., Shear Thinning)
Emulsions formulated with Cetyl dimethicone copolyol typically exhibit non-Newtonian fluid behavior. researchgate.netresearchgate.net A non-Newtonian fluid is one whose viscosity is dependent on the stress or shear rate applied to it. wikipedia.org Many cosmetic emulsions, including those stabilized by silicone copolymers, fall into this category, often displaying pseudoplastic, or shear-thinning, characteristics. researchgate.netresearchgate.net
Shear-thinning is a phenomenon where the viscosity of a fluid decreases as the rate of shear stress increases. thecosmeticchemist.commdpi.com This behavior is advantageous in cosmetic and personal care products, as it allows for a product that is thick and stable in its container but spreads easily upon application. The internal "structure" of the fluid, formed by the emulsifier and dispersed droplets, breaks down under the external force of application, resulting in reduced viscosity. thecosmeticchemist.com
Studies on water-in-oil (W/O) emulsions based on this compound have consistently demonstrated this pseudoplastic behavior, characterized by a declining viscosity with increased shear. researchgate.netresearchgate.net This non-Newtonian, shear-thinning nature is a key characteristic of these emulsion systems. researchgate.netresearchgate.net
The table below summarizes the observed flow behavior in relevant studies.
| Emulsion System | Emulsifier | Observed Behavior | Citation |
| Cosmetic W/O Emulsion | This compound | Pseudoplastic, Shear-thinning | researchgate.net |
| Decamethylcyclopentasiloxane W/O Emulsion | This compound | Non-Newtonian, Shear-thinning | researchgate.net |
| Water-in-Silicone (w/Si) Emulsion | Branched Silicone Copolymer | Non-Newtonian | nih.gov |
| Oil-in-Water (o/w) Emulsion | Polymer-Surfactant mixtures | Shear-thinning | mdpi.com |
Viscosity Modulation by Polymer Concentration and System Composition
Research has shown a direct correlation between the concentration of the silicone copolymer surfactant and the viscoelastic properties of the emulsion. nih.gov An increase in the surfactant concentration leads to a rise in both the elastic (storage) modulus (G') and the viscous (loss) modulus (G"). nih.gov Similarly, increasing the volume fraction of the dispersed water phase in a water-in-silicone emulsion results in a higher viscosity and yield stress. nih.gov When the concentration of the dispersed phase is relatively high, the emulsion's viscosity can increase rapidly. researchgate.net
The level of the emulsifier is crucial for long-term stability and viscosity. foreverest.net An inadequate amount of emulsifier may lead to a decrease in viscosity over time, while an excessive amount can also cause viscosity to drop. foreverest.net A stable formulation was developed containing 13.6% paraffin (B1166041) oil, 2.4% this compound, and 0.8% polysorbate 80, highlighting a specific compositional balance for stability. nih.gov Adding a gelling agent like carbomer can further enhance the stability of such multiple emulsions. nih.gov
The table below illustrates the effect of compositional changes on emulsion viscosity.
| Variable Changed | Effect on Viscosity/Rheology | Citation |
| ↑ Surfactant (Silicone Copolymer) Concentration | ↑ Elastic (G') and Viscous (G") Moduli | nih.gov |
| ↑ Dispersed Water Phase Volume | ↑ Viscosity and Yield Stress | nih.gov |
| ↑ Dispersed Phase Concentration | Rapid ↑ in Viscosity | researchgate.net |
| Incorrect Emulsifier Level (too low or too high) | ↓ Viscosity over time | foreverest.net |
| Addition of Gelling Agent (Carbomer) | ↑ Emulsion Stability | nih.gov |
Theoretical Modeling of Emulsion Viscoelasticity
To better understand and predict the flow behavior of complex fluids like this compound emulsions, various theoretical models are employed. These mathematical models describe the relationship between stress, strain, and shear rate, providing a framework for characterizing the viscoelastic properties of the system.
For non-Newtonian fluids, several models are commonly used. The Cross and Sisko models , for example, have been applied to describe the viscometry of water-in-silicone emulsions stabilized with branched silicone copolymers. nih.gov These models are effective in fitting shear-thinning data over a range of shear rates. The Herschel-Bulkley model is another useful tool, particularly for systems that exhibit a yield stress, which is common in structured emulsions. youtube.com
In one study, the relative viscosity of an emulsion system was evaluated using different predictive models. researchgate.net It was found that the Choi-Schowalter model provided a better prediction of the emulsion's viscosity compared to the classic Taylor model . researchgate.net For high-viscosity silicone fluids, which form the continuous phase in many of these emulsions, the Maxwell model can be used to describe their viscoelastic response, determining parameters for stiffness and damping. extrica.com
The selection of an appropriate model depends on the specific characteristics of the emulsion, such as the presence of a yield stress, the degree of shear thinning, and the time-dependent nature of the viscosity.
| Rheological Model | Application/Description | Citation |
| Cross Model | Describes shear-thinning behavior in w/Si emulsions. | nih.gov |
| Sisko Model | Describes shear-thinning behavior in w/Si emulsions. | nih.gov |
| Choi-Schowalter Model | Found to better predict relative viscosity of a W/O emulsion than the Taylor model. | researchgate.net |
| Maxwell Model | Used to model the viscoelastic properties of high-viscosity silicone fluids. | extrica.com |
| Herschel-Bulkley Model | Useful for describing systems with fillers that exhibit a yield stress. | youtube.com |
Relationship Between Rheology and Emulsion Microstructure
The macroscopic rheological properties of an emulsion are a direct consequence of its internal microstructure. This includes the size and distribution of the dispersed phase droplets, the interactions between these droplets, and the nature of the interfacial film created by the emulsifier, this compound.
A fundamental relationship exists between droplet size and viscosity. Generally, for a given phase volume, emulsions with smaller droplets exhibit higher viscosity. researchgate.net This is because a larger number of smaller droplets creates a greater total interfacial area and more droplet-droplet interactions, which increases the resistance to flow. Research has shown that as the concentration of this compound increases, the droplet size of the emulsion tends to decrease, which corresponds with an increase in viscosity. researchgate.net Conversely, a study of multiple emulsions observed that over time, an increase in droplet size was correlated with a decrease in viscosity. nih.gov
This compound, as a graft-type polymeric surfactant, is thought to stabilize emulsions by forming a robust, solid-like network at the oil-water interface, similar to the mechanism in Pickering emulsions. acs.org The density and strength of this interfacial film are critical to the emulsion's rheology. A more densely packed and elastic interfacial layer contributes to a more solid-like viscoelastic response and a higher yield stress. acs.orgresearchgate.net
The rheological behavior is also highly dependent on the volume fraction of the dispersed phase. researchgate.netresearchgate.net As the volume of the internal phase increases, the droplets become more crowded, leading to stronger interactions and a significant increase in the emulsion's viscosity and elastic modulus. researchgate.netnih.gov At very high concentrations, this crowding can lead to the formation of ordered structures under shear, such as "pearl necklaces" or bands of particles, further influencing the flow properties. unam.mx
The table below summarizes the key relationships between microstructure and rheology.
| Microstructural Feature | Relationship to Rheology | Citation |
| Droplet Size | Smaller droplets generally lead to higher viscosity. researchgate.net | An increase in droplet size over time correlates with a decrease in viscosity. nih.gov |
| Surfactant Concentration | Higher concentration leads to smaller droplets and higher viscosity. researchgate.net | Higher concentration increases elastic and viscous moduli. nih.gov |
| Interfacial Film | A dense, elastic interfacial network leads to more solid-like, elastic behavior. acs.org | The properties of the adsorbed polymer layer (e.g., HPMC vs. PEO-PPO-PEO) determine if the emulsion is solid-like or liquid-like. researchgate.net |
| Dispersed Phase Volume | Higher volume fraction increases viscosity, yield stress, and elastic modulus. researchgate.netnih.gov | Rheological behavior is highly dependent on the content of the dispersed phase. researchgate.netresearchgate.net |
Advanced Analytical and Spectroscopic Characterization of Cetyl Dimethicone Copolyol
Cetyl dimethicone copolyol, a complex silicone-based polymer, necessitates a multi-faceted analytical approach for its comprehensive characterization. Its role as an emulsifier and conditioning agent in various formulations is intrinsically linked to its molecular structure, interfacial behavior, and the morphology of the emulsions it stabilizes. Advanced analytical and spectroscopic techniques are therefore indispensable for elucidating these properties.
Environmental Fate and Degradation Pathways of Cetyl Dimethicone Copolyol
Environmental Partitioning and Distribution (e.g., Soil, Sediment, Water)
Upon release into the environment, cetyl dimethicone copolyol is expected to partition predominantly to soil and sediment. This behavior is characteristic of silicone polymers, which are generally insoluble in water coolmag.net. Due to its high molecular weight and the hydrophobic nature of the cetyl and dimethicone components, the polymer will readily adsorb to the solid phase in aquatic environments and wastewater treatment sludge.
When sewage sludge is applied to land as a biosolid or disposed of in landfills, the associated this compound is introduced into the terrestrial environment industrialchemicals.gov.aucoolmag.net. Here, it is expected to be largely immobile, binding strongly to soil and organic matter industrialchemicals.gov.au. Its high molecular weight prevents it from crossing biological membranes, thus limiting its potential for bioaccumulation industrialchemicals.gov.au.
The distribution of related silicone compounds is well-documented. For instance, dimethicone, a foundational silicone polymer, is known to primarily end up in sediments and soils nih.gov. In contrast, more volatile siloxanes, such as cyclotetrasiloxane (D4), tend to partition into the atmosphere nih.gov. Given its structure, this compound's fate aligns more closely with that of high-molecular-weight polydimethylsiloxanes (PDMS).
Table 1: Predicted Environmental Partitioning of this compound
| Environmental Compartment | Predicted Partitioning Behavior | Rationale |
|---|---|---|
| Water | Low | Low water solubility; high affinity for solids. |
| Soil | High | Adsorption to organic matter and soil particles. Expected to be largely immobile. |
| Sediment | High | Settling of particles with adsorbed polymer in aquatic systems. |
Hydrolytic Stability and Degradation Kinetics
The hydrolytic stability of this compound is a key factor in its environmental persistence. The siloxane (Si-O-Si) backbone of the polymer is susceptible to hydrolysis, particularly under acidic or basic conditions coolmag.net. However, the rate of this degradation can be slow.
Studies on conventional dimethicone copolyols, which have hydrolytically stable Si-C bonds linking the polyether chains to the siloxane backbone, show excellent stability. For these compounds, the recommended pH range for maintaining long-term stability is between 5.5 and 8.5. The rate of hydrolysis for these polymers decreases as their water solubility decreases, their molecular weight increases, and their concentration increases scientificspectator.com.
In contrast, hydrolyzable dimethicone copolyols, which contain Si-O-C bonds, exhibit more limited stability, especially in acidic media. The optimal pH range for the stability of these types of copolyols is generally between 6.0 and 8.0 scientificspectator.com. Given that this compound is an alkyl-modified polyether silicone, the nature of the linkage between the polyether and the silicone backbone would determine its specific hydrolytic stability.
Table 2: Recommended pH Range for Optimum Stability of Different Dimethicone Copolyol Types
| Dimethicone Copolyol Type | Optimum pH Range for Stability |
|---|---|
| Conventional Dimethicone Copolyol | 5.5 – 8.5 |
| Hydrolyzable Dimethicone Copolyol | 6.0 – 8.0 |
| Trisiloxane Copolyol | 6.5 – 7.5 |
Source: Scientific Spectator scientificspectator.com
Photodegradation and Biodegradation Potential in Aquatic and Terrestrial Environments
Silicone polymers like this compound are generally resistant to biodegradation patsnap.com. The primary degradation pathway in the environment is thought to be an initial abiotic process, followed by biological degradation of the breakdown products nih.gov.
In soil, the degradation of polydimethylsiloxane (B3030410) (PDMS) is initiated by hydrolysis of the siloxane bonds, which is catalyzed by clay minerals. This abiotic process breaks down the polymer into smaller, water-soluble siloxanes, with the ultimate hydrolysis product being dimethylsilanediol (B41321) (DMSD) coolmag.net. This hydrolysis can take from days to months, depending on soil conditions such as moisture content coolmag.net. These smaller molecules can then be subject to biodegradation. Ultimately, both dimethicone and cyclotetrasiloxane are degraded to inorganic constituents: carbon dioxide, silicic acid, and water nih.gov.
The potential for photodegradation of silicone polymers in the aquatic environment is generally considered to be low. The main environmental sink for these compounds is sediment, where light penetration is limited. In the atmosphere, however, volatile siloxanes can be degraded by hydroxyl radicals, but high-molecular-weight polymers like this compound are not expected to be present in significant concentrations in the air.
Regulatory Considerations for Environmental Release of Silicone Polymers
The environmental release of silicone polymers is subject to regulatory oversight in various regions. In the European Union, for example, certain cyclic siloxanes (D4, D5, and D6) have been identified as Substances of Very High Concern (SVHC) under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation due to their persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB) properties coolmag.net. This has led to restrictions on their use in certain consumer products .
In the United States, the Environmental Protection Agency (EPA) regulates chemicals under the Toxic Substances Control Act (TSCA) patsnap.com. The silicone industry has worked with the EPA to conduct risk assessments and environmental monitoring for certain siloxanes, such as D4 globalsilicones.org. Initial risk assessments in the U.S. have not indicated significant risks to the environment from some of these substances coolmag.net.
Regulatory agencies in other countries, such as Canada and Australia, have also evaluated the environmental risks of silicones. In Canada, it was concluded that certain silicone materials meet the regulatory requirements for human health and the environment, and that siloxane D5 does not pose a danger to the environment coolmag.net. These regulatory frameworks aim to minimize the environmental impact of silicone manufacturing and disposal patsnap.com.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Dimethicone |
| Polydimethylsiloxane (PDMS) |
| Octamethylcyclotetrasiloxane (B44751) (D4) |
| Decamethylcyclopentasiloxane (D5) |
| Dodecamethylcyclohexasiloxane (D6) |
| Dimethylsilanediol (DMSD) |
Emerging Research Directions and Future Perspectives
Integration in Novel Materials Science Applications
The unique properties of cetyl dimethicone copolyol and related silicone copolymers are paving the way for their integration into a variety of advanced materials. One of the most promising areas is the development of "smart textiles." The incorporation of alkyl derivatives, such as the cetyl group in this compound, into fabrics can impart responsive and adaptive functionalities. These textiles can react to external stimuli like temperature, pH, light, or electrical signals, opening up applications in healthcare, sports, and military apparel. For instance, textiles could be engineered to change color, regulate temperature, or monitor physiological signs.
Another significant application is in advanced drug delivery systems. Polydimethylsiloxane (B3030410) (PDMS)-based materials, a category that includes this compound, have been utilized in the medical field for decades. Their biocompatibility, hydrophobicity, and desirable aesthetic properties make them suitable as excipients in topical and transdermal drug delivery. dupont.com The ability of these polymers to form a protective, non-occlusive film on the skin can enhance the delivery and efficacy of active pharmaceutical ingredients. dupont.com Research is ongoing to develop novel silicone-based carriers, such as polymeric micelles, to improve the skin penetration and localization of drugs for treating various dermatological conditions. nih.gov These carriers can enhance the therapeutic efficacy while minimizing systemic side effects. nih.gov
Computational Modeling and Simulation of Polymer Interactions
To accelerate the development of new silicone-based materials with tailored properties, researchers are increasingly turning to computational modeling and simulation. Molecular dynamics (MD) simulations, in particular, have proven to be a powerful tool for understanding the structure and dynamics of polysiloxanes at the atomic level. nsf.govrsc.orgrsc.org These simulations provide insights into microscopic properties that are often difficult to obtain through experimental techniques alone. nsf.gov
Recent studies have used atomistic MD simulations to investigate how copolymerization with different components, such as phenyl groups, affects the properties of polysiloxanes. nsf.govrsc.orgrsc.org For example, simulations have shown that increasing the molar ratio of a diphenyl component can lead to an expansion of the polymer chain size and a significant decrease in chain diffusivity. nsf.govrsc.org This slowdown in movement is attributed to a complex interplay of structural and dynamic changes induced by the substitution. nsf.govrsc.org
Furthermore, MD simulations are being used to study the interactions between polysiloxanes and other materials, such as nanoparticles. princeton.edu Research has shown that the density and dynamics of polydimethylsiloxane (PDMS) are significantly altered near a bare silica (B1680970) surface due to strong van der Waals forces. princeton.edu Understanding these interfacial interactions is crucial for designing composite materials with enhanced properties. Reactive force fields are also being employed in MD simulations to study the thermal decomposition of polysiloxanes, which is a method used to synthesize porous ceramics like silicon oxycarbide for applications ranging from drug delivery to insulation. uta.edu
Development of Sustainable Synthesis Routes
The conventional synthesis of silicone polymers, which often relies on chlorosilanes, raises environmental concerns due to the production of harmful byproducts like hydrogen chloride. mdpi.com Consequently, there is a significant research effort focused on developing more sustainable and "green" synthesis routes. One promising approach is the use of alkoxysilanes as an alternative to chlorosilanes, which aligns with the principles of green chemistry. mdpi.com
Biocatalysis is another innovative avenue being explored for the synthesis of polysiloxanes. Researchers have demonstrated that enzymes, such as silicatein-α from marine sponges, can catalyze the formation of polydimethylsiloxane (PDMS) from dialkoxysilane precursors in non-aqueous media. rsc.org This biocatalytic approach avoids the use of chlorinated compounds and offers the potential for more environmentally friendly production. rsc.org
Advanced Functionalization for Tailored Performance
The versatility of silicone chemistry allows for the introduction of a wide array of substituents onto the silicon backbone, enabling the synthesis of polymers with precisely tailored properties. sci-hub.box This process, known as functionalization, is a key area of ongoing research. By incorporating reactive groups such as vinyl, hydrogen, epoxy, or amino groups, silicone backbones can be modified for specific applications. sci-hub.box
A common and powerful method for functionalizing silicone polymers is hydrosilylation. This platinum-catalyzed reaction is used to graft various functional molecules onto a silicone hydride copolymer backbone. researchgate.net For instance, silicone hydride copolymers can be functionalized with allyl methacrylate (B99206) to create comb-like polydimethylsiloxane (PDMS) grafted with methacrylate, which can be useful in forming crosslinked networks. researchgate.net
Q & A
Q. What is the primary functional role of cetyl dimethicone copolyol in emulsified formulations, and how can its efficacy be experimentally validated?
this compound acts as a lipophilic emulsifier in water-in-oil (W/O) or water-in-oil-in-water (W/O/W) systems. To validate its efficacy, researchers can:
- Measure emulsion stability via phase separation analysis over 30 days under controlled conditions (e.g., 25°C, 40% humidity) .
- Quantify emulsification efficiency by determining droplet size distribution using microscopy and dynamic light scattering (DLS).
- Reference standard formulations, such as sunscreen compositions containing 0.1–5 wt% this compound, to benchmark performance .
Q. What are the standard analytical methods for characterizing this compound in complex matrices?
- Chromatography : Use reverse-phase HPLC with a C18 column and methanol/water mobile phases, as demonstrated in deoxyarbutin analysis (with this compound as a stabilizer) .
- Spectroscopy : FT-IR to identify siloxane backbone peaks (e.g., Si-O-Si at ~1000–1100 cm⁻¹) and ethoxylation/propoxylation signatures .
- Rheology : Assess interfacial film strength in emulsions via viscosity and viscoelastic modulus measurements .
Advanced Research Questions
Q. How does this compound interact with UV-protective agents and polymers in sunscreen formulations, and what experimental designs optimize stability?
- Key interactions :
- Synergy with acrylate/stearyl acrylate/dimethicone methacrylate copolymers (0.05–2 wt%) enhances water resistance and film-forming properties .
- Compatibility with titanium dioxide/zinc oxide nanoparticles (10–100 nm) requires surface modification to prevent aggregation .
- Experimental optimization :
- Use a 2³ factorial design to test variables: this compound concentration (0.1–5 wt%), UV absorber type (organic/inorganic), and polymer ratios.
- Evaluate UV absorbance via in vitro SPF testing and accelerated stability studies (e.g., 45°C for 90 days).
Q. What methodologies resolve contradictions in this compound’s phase behavior during liquid-liquid extraction?
- Problem : Incompatibility with polar solvents (e.g., DPBS) due to its lipophilic nature.
- Solution :
- Pre-saturate phases (e.g., 5% octanol in DPBS) to minimize partitioning artifacts .
- Use ternary phase diagrams to map solubility limits with surfactants like ABIL EM90 (3 wt% in octanol) .
- Validation : Conduct mass balance assays via gravimetric analysis of both phases post-extraction.
Q. How does the polyoxyalkylene modification in this compound influence its emulsifying properties, and what advanced structural analysis techniques are recommended?
- Structural impact : Ethoxylation/propoxylation enhances hydrophilicity, enabling stabilization of W/O systems.
- Analysis techniques :
- NMR : ¹H/¹³C NMR to quantify ethoxy/propoxy group ratios .
- GPC : Determine molecular weight distribution and polydispersity .
Methodological Guidelines
- Ethical compliance : For human/animal studies, obtain IRB/IACUC approval and disclose in methods .
- Data validation : Cross-reference results with ≥2 independent techniques (e.g., microscopy + rheology) .
- Literature review : Use Google Scholar to prioritize highly cited studies (e.g., sunscreen efficacy, emulsion design) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
